molecular formula C11H13F3N2O2 B2890084 Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate CAS No. 885949-99-5

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate

Cat. No.: B2890084
CAS No.: 885949-99-5
M. Wt: 262.232
InChI Key: XVFVSISCZJXPHX-UHFFFAOYSA-N
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Description

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate is a chemical compound with the molecular formula C11H13F3N2O2 and is supplied For Research Use Only . This aniline derivative features both an aromatic amine and a trifluoromethyl group on its phenyl ring, a combination often found in compounds with significant research value in medicinal chemistry. The presence of the trifluoromethyl group is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . Similarly structured anilines, such as 2-Methyl-3-(trifluoromethyl)aniline, are known to be key intermediates in the synthesis of active pharmaceutical ingredients, notably the non-steroidal anti-inflammatory drug (NSAID) Flunixin, demonstrating the importance of this chemical class in developing therapeutic agents . The structure includes a methyl propanoate ester, which can serve as a versatile functional group for further synthetic modifications, including hydrolysis to the corresponding acid or transformation into other derivatives. Researchers may explore its potential as a building block in organic synthesis or for the development of novel small molecules with biological activity. This product is intended for use by qualified laboratory personnel only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-9-3-2-7(6-8(9)15)11(12,13)14/h2-3,6,16H,4-5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFVSISCZJXPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate has several scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of other complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate (CAS 885949-93-9)

  • Structure: Differs by a nitro (-NO₂) group at the 2-position instead of an amino (-NH₂) group.
  • Properties : Molecular weight = 292.21 g/mol; melting point = 85–88°C; classified as an irritant .
  • Key Differences: The nitro group increases electron-withdrawing effects, reducing basicity compared to the amino derivative. This substitution may alter solubility and reactivity in synthetic applications (e.g., nitro groups are often reduced to amines in subsequent steps).

Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate (CAS 1214793-21-1)

  • Structure: Features a branched butanoate ester (3,3-dimethyl) and a nitro group.
  • The butanoate ester (vs. propanoate) may enhance lipophilicity, affecting membrane permeability.

Ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(propionylamino)propanoate

  • Structure: Contains 3,4-dichloroaniline, a trifluoromethyl group, and a propionylamino substituent.
  • Properties: Molecular weight = 387.18 g/mol; ethyl ester (vs. methyl) may increase solubility in non-polar solvents .
  • The propionylamino group adds a secondary amide, increasing hydrogen-bonding capacity.

3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate

  • Structure: Includes a pyridinyl substituent and a ketone group in the propanoate chain.
  • Properties: Molecular weight ≈ 392 g/mol (LCMS: m/z 393 [M+H]+); synthesized via hydrazinolysis and nucleophilic addition .
  • Key Differences: The ketone group increases electrophilicity, making it reactive toward nucleophiles.

Methyl-3-[(4-sulfamoylphenyl)amino]propanoate

  • Structure : Substitutes -CF₃ with a sulfamoyl (-SO₂NH₂) group.
  • Synthesis : Prepared via acid-catalyzed esterification .
  • Key Differences : The sulfamoyl group enhances water solubility and hydrogen-bonding capacity, making it suitable for applications requiring polar interactions (e.g., enzyme inhibition).

Research Implications

  • Biological Activity: Amino derivatives (e.g., target compound) are more likely to engage in hydrogen bonding with biological targets, such as cholinesterase enzymes (). Nitro analogs may serve as prodrugs, requiring reduction to amines for activation.
  • Synthetic Flexibility: The propanoate ester backbone allows modular modifications, as demonstrated in patents (–9) and synthesis of intermediates ().
  • Physicochemical Tuning : Substituents like -CF₃, -Cl, or -SO₂NH₂ enable fine-tuning of logP, solubility, and metabolic stability for drug discovery .

Biological Activity

Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, with the CAS number 885949-99-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H13F3N2O2
  • Molecular Weight : 262.23 g/mol
  • Melting Point : 60-62 °C
  • Purity : ≥95% .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound generally involves the reaction of appropriate aniline derivatives with methyl propanoate. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is crucial for their bioavailability and efficacy.

Table 1: Key Structural Features and Their Impacts on Biological Activity

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Amino GroupEnhances interaction with biological targets
Propanoate MoietyMay influence solubility and absorption properties

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for development as an anticancer agent .

Antimicrobial Activity

In vitro evaluations have shown that this compound exhibits antimicrobial properties. Studies reported that derivatives containing similar amino and trifluoromethyl groups displayed zones of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Case Studies

  • Case Study on Anticancer Properties :
    • A study evaluated the efficacy of several derivatives of this compound against Ehrlich’s ascites carcinoma (EAC). The findings indicated that modifications to the amino group significantly enhanced cytotoxicity, with some derivatives showing IC50 values below 10 µM .
  • Antimicrobial Assessment :
    • In a comparative study, various synthesized compounds were tested against a panel of bacterial strains including E. coli and S. aureus. The results showed that compounds with the trifluoromethyl substitution exhibited improved antimicrobial activity compared to their non-fluorinated counterparts .

Q & A

Q. What are the established synthetic routes for Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 2-amino-4-(trifluoromethyl)aniline with methyl 3-chloropropanoate derivatives. For example, in analogous syntheses (e.g., EP 4 374 877 A2), trifluoromethyl-substituted anilines react with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) under basic conditions (e.g., tripotassium phosphate) at room temperature . Optimization includes monitoring reaction progress via LCMS (e.g., m/z 407 [M+H]+) and HPLC (retention time: 0.81 minutes under SQD-FA05 conditions). Purification via ethyl acetate extraction and brine washing is typical .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:
  • LCMS/HPLC : Used to verify molecular weight (e.g., m/z 292.21) and purity .
  • X-ray crystallography : For derivatives like Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate, crystal structures are resolved using Bruker SMART APEX CCD diffractometers. Parameters include space group P1P1, cell dimensions (e.g., a=8.2438A˚a = 8.2438 \, \text{Å}), and refinement via SHELX software (R=0.056R = 0.056) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines. This is observed in coupling reactions where 4-(trifluoromethyl)aniline derivatives react with methyl 3-chloropropanoate under mild conditions. Kinetic studies using NMR or in situ IR spectroscopy can track intermediate formation .

Q. What intermolecular interactions stabilize the crystal lattice of related methyl propanoate derivatives?

  • Methodological Answer : Hydrogen bonding (e.g., C–H⋯O) and π-π stacking dominate. For example, in Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate, dihedral angles between aromatic rings (65.71° and 44.42°) and hydrogen-bond geometries (e.g., D–H⋯A distances of 2.50–2.70 Å) are critical for lattice stability . Refinement via SHELXL-2018 is recommended .

Q. How should researchers resolve discrepancies in synthetic yields or purity across different protocols?

  • Methodological Answer :
  • Analytical cross-validation : Use orthogonal methods (e.g., LCMS, 1H/19ˆF^1\text{H}/\^{19}\text{F} NMR) to identify by-products .
  • Reaction parameter screening : Vary solvents (e.g., DMF vs. THF), bases (e.g., K3_3PO4_4 vs. NaH), and temperatures to optimize reproducibility .
  • Column chromatography : Employ gradient elution (e.g., hexane/ethyl acetate) for challenging separations .

Q. What strategies are used to study the biological activity of trifluoromethyl-containing propanoate derivatives?

  • Methodological Answer :
  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases, leveraging the compound’s stability under physiological pH .
  • Metabolic stability studies : Use liver microsomes to assess resistance to hydrolysis, guided by the ester group’s lability .

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